
Deferasirox Isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The compound also features two hydroxyphenyl groups and a benzoic acid ester, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid typically involves multiple steps. One common method includes the reaction of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole with benzoic acid derivatives under specific conditions. The reaction often requires the use of solvents such as dimethylformamide and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyphenyl groups results in quinones, while reduction of the triazole ring yields reduced triazole derivatives. Substitution reactions can produce various ester derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid involves its interaction with molecular targets and pathways. The triazole ring and hydroxyphenyl groups enable the compound to form hydrogen bonds and coordinate with metal ions. This property is particularly important in its role as an iron chelator, where it binds to iron ions and facilitates their excretion from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deferasirox: A similar iron chelator with a triazole ring and hydroxyphenyl groups.
Methyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl] benzoate: Another compound with similar structural features and biological activities.
Uniqueness
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-1-methylethyl ester benzoic acid is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in drug development and material science .
Propriétés
Formule moléculaire |
C24H21N3O4 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
propan-2-yl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate |
InChI |
InChI=1S/C24H21N3O4/c1-15(2)31-24(30)16-11-13-17(14-12-16)27-23(19-8-4-6-10-21(19)29)25-22(26-27)18-7-3-5-9-20(18)28/h3-15,28-29H,1-2H3 |
Clé InChI |
VMMWFVQHXQVDKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
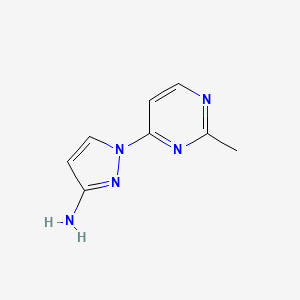
![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
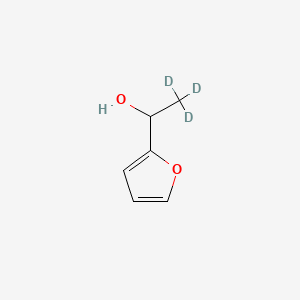
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)
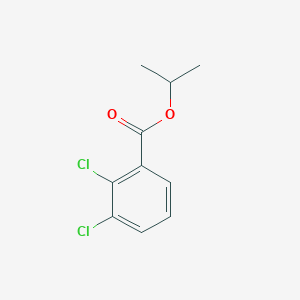

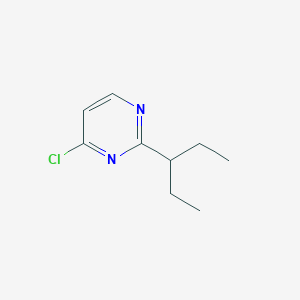
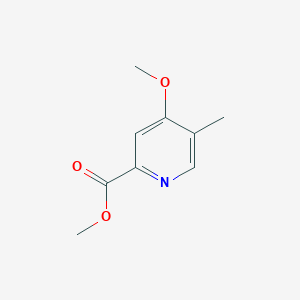
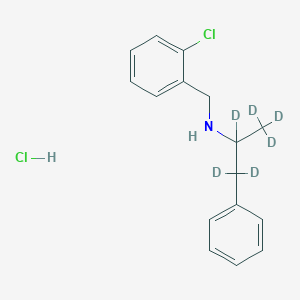
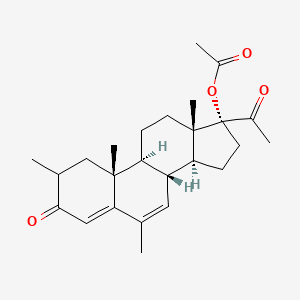
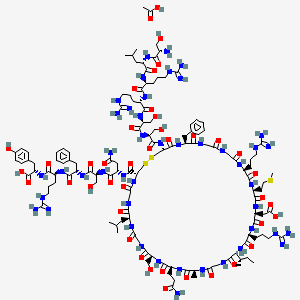
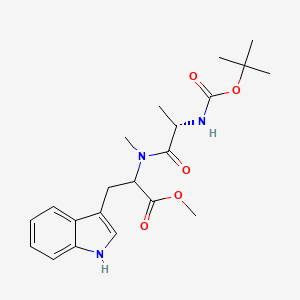
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)
